molecular formula C8H9NO3S B2746828 N-(2-(methylsulfonyl)phenyl)formamide CAS No. 93493-76-6

N-(2-(methylsulfonyl)phenyl)formamide

Cat. No.: B2746828
CAS No.: 93493-76-6
M. Wt: 199.22
InChI Key: ATBBPMQRMPRHJJ-UHFFFAOYSA-N
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Description

N-(2-(methylsulfonyl)phenyl)formamide is an organic compound with the molecular formula C8H9NO3S It is a derivative of formamide, where the formamide group is attached to a phenyl ring substituted with a methylsulfonyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylsulfonyl)phenyl)formamide typically involves the reaction of 2-(methylsulfonyl)aniline with formic acid or formic acid derivatives. One common method is the formylation of 2-(methylsulfonyl)aniline using formic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylsulfonyl)phenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The formamide group can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the formamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(2-(methylsulfonyl)phenyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(methylsulfonyl)phenyl)formamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the formamide group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(methylsulfonyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

    N-(2-(methylsulfonyl)phenyl)benzamide: Contains a benzamide group instead of a formamide group.

    N-(2-(methylsulfonyl)phenyl)urea: Features a urea group in place of the formamide group.

Uniqueness

N-(2-(methylsulfonyl)phenyl)formamide is unique due to the presence of both the methylsulfonyl and formamide groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methylsulfonylphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)8-5-3-2-4-7(8)9-6-10/h2-6H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBBPMQRMPRHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93493-76-6
Record name N-(2-(methylsulfonyl)phenyl)formamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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